(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid
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Overview
Description
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a methylsulfanyl group, and a butanamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid typically involves multiple steps, including the protection of functional groups, formation of peptide bonds, and deprotection. One common method involves the use of protected amino acids and coupling reagents to form the desired peptide bond. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as N,N’-diisopropylcarbodiimide (DIC) or N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers. These methods ensure high purity and yield of the final product. The process typically includes solid-phase synthesis, where the compound is assembled step-by-step on a solid support, followed by cleavage and purification .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted derivatives of the original compound .
Scientific Research Applications
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid involves its interaction with specific molecular targets. The amino and methylsulfanyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]butanoic acid
- (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]ethanoic acid
Uniqueness
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C8H16N2O3S |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O3S/c1-5(8(12)13)10-7(11)6(9)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6+/m0/s1 |
InChI Key |
JHKXZYLNVJRAAJ-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H](CCSC)N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCSC)N |
Origin of Product |
United States |
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